Germicidin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

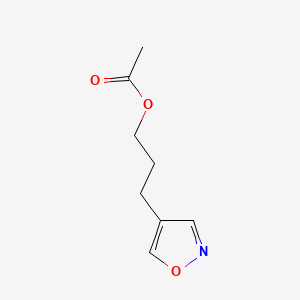

Germicidins are a group of natural products arising from Streptomyces species that act as an autoregulatory inhibitor of spore germination . In Streptomyces viriochromogenes, low concentrations inhibit germination of its own arthrospores, and higher concentrations inhibit porcine Na+/K+ -activated ATPase .

Synthesis Analysis

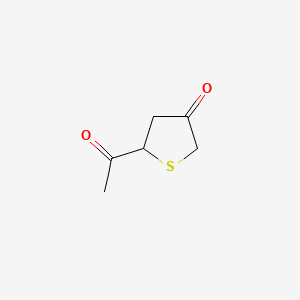

Germicidin synthesis is achieved through a type III polyketide synthase called germicidin synthase (Gcs). Gcs exhibits high substrate flexibility accepting a variety of acyl groups carried and transferred through a thioester bond by either coenzyme A (CoA) or acyl carrier protein (ACP). The catalytic efficiency of Gcs for acyl-ACP is tenfold higher than for acyl-CoA .Molecular Structure Analysis

The 2.9 Å germicidin synthase crystal structure revealed canonical type III PKS architecture along with an unusual helical bundle of unknown function that appears to extend the dimerization interface .Chemical Reactions Analysis

Germicidin synthesis was reconstituted in vitro by coupling Gcs with fatty acid biosynthesis. The catalytic efficiency of Gcs for acyl-ACP was 10-fold higher than for acyl-CoA, suggesting a strong preference toward carrier protein starter unit transfer .Physical And Chemical Properties Analysis

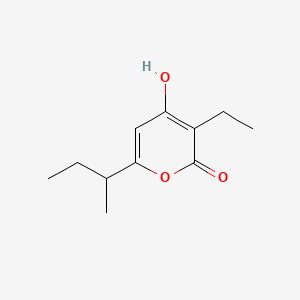

Germicidin A/B has a chemical formula of C10H14O3 and a molar mass of 182.22g/mol. Germicidin C has a chemical formula of C11H16O3 and a molar mass of 196.25g/mol. Germicidin D has a chemical formula of C9H12O3 and a molar mass of 168.19g/mol .Applications De Recherche Scientifique

Antioxidant Activity:

Germicidin A and B, isolated from the marine-derived Streptomyces sp. SCS525, exhibit strong antioxidant activity . These compounds scavenge free radicals, which can cause oxidative damage in living cells. Their potential as natural antioxidants for food preservation is promising due to their safety and low cost.

Inhibition of Spore Germination:

Germicidin A inhibits spore germination . This property could have applications in controlling microbial growth, especially in food and pharmaceutical industries.

Polyketide Type III Pathway Inhibition:

Both germicidin A and B are known to inhibit the polyketide type III pathway-related protein Gcs . Understanding this mechanism could lead to novel drug development or bioengineering applications.

Hyphal Growth Suppression:

Germicidin A at low concentrations suppresses hyphal growth in fungi . This finding may have implications in agriculture, where controlling fungal infections is crucial.

Mécanisme D'action

Propriétés

IUPAC Name |

6-butan-2-yl-3-ethyl-4-hydroxypyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-4-7(3)10-6-9(12)8(5-2)11(13)14-10/h6-7,12H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQKQKITPJTEBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(OC1=O)C(C)CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20934217 |

Source

|

| Record name | Germicidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151271-57-7 |

Source

|

| Record name | Germicidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germicidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582883.png)

![Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B582902.png)

![(Z)-3-(1H-benzo[d]imidazol-2-yl)acrylic acid](/img/structure/B582905.png)